8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound characterized by its bromine and trifluoromethyl groups attached to a triazolo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including microwave-mediated, catalyst-free synthesis from enaminonitriles[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). This method involves heating the reactants under microwave radiation, which accelerates the reaction and improves yield[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods: On an industrial scale, the compound is typically produced through optimized chemical reactions that ensure high purity and yield. These methods may involve the use of specific catalysts and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ...[{{{CITATION{{{_3{8-Bromo- [1,2,4]triazolo [1,5-a]pyridine 97% | 868362-18-9](https://www.sigmaaldrich.cn/CN/zh/product/aldrich/751146).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and trifluoromethyl groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is used to study biological processes and pathways. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug design and therapeutic interventions.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its properties make it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and activity.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors. Its binding to these targets can modulate biological processes and pathways, leading to its observed effects.
Comparison with Similar Compounds
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: This compound lacks the trifluoromethyl group, making it structurally different from 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine.
8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine:
Uniqueness: this compound is unique due to its combination of bromine and trifluoromethyl groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-2-5(7(9,10)11)14-6(4)12-3-13-14/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRIWSUOQVPOEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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